molecular formula C9H8ClNO4 B2922061 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane CAS No. 69114-04-1

2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane

Cat. No.: B2922061
CAS No.: 69114-04-1
M. Wt: 229.62
InChI Key: QVEGEDSWHHPLLK-UHFFFAOYSA-N
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Description

Overview of Oxirane Ring Systems and Their Chemical Significance in Organic Synthesis

Oxiranes, commonly known as epoxides, are cyclic ethers that feature a three-membered ring composed of one oxygen atom and two carbon atoms. wikipedia.orgnumberanalytics.com This triangular arrangement results in significant ring strain, with bond angles of approximately 60°, making epoxides substantially more reactive than other, non-strained ethers. wikipedia.orgnumberanalytics.com This inherent reactivity is the cornerstone of their chemical significance, rendering them highly valuable and versatile intermediates in the field of organic synthesis. numberanalytics.comnumberanalytics.com

The principal reaction pathway for epoxides is the ring-opening reaction, which can be initiated by a wide array of nucleophiles, including alcohols, water, amines, and thiols. wikipedia.org These reactions proceed readily, relieving the ring strain and allowing for the formation of diverse and complex molecules with high degrees of regio- and stereoselectivity. numberanalytics.com The mechanism of the ring-opening can be tuned by reaction conditions; under basic or neutral conditions, the reaction typically follows an SN2 pathway where the nucleophile attacks the less sterically hindered carbon atom. researchgate.net In contrast, acidic conditions can favor an SN1-like mechanism, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge. researchgate.net

The versatility of the oxirane ring has led to its widespread application in various chemical industries. Epoxides are fundamental building blocks in the synthesis of polymers, most notably epoxy resins, which are used extensively in adhesives, coatings, and composite materials. numberanalytics.commt.com They are also crucial in the production of polyethers like polyethylene (B3416737) glycol. wikipedia.org Furthermore, the epoxide functional group is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, where its predictable reactivity allows for the controlled introduction of new functional groups. numberanalytics.commt.com The synthesis of oxiranes is most commonly achieved through the epoxidation of alkenes using reagents like peroxycarboxylic acids. mt.comlibretexts.org

Table 1: General Properties of the Oxirane Functional Group

Property Description
Structure Three-membered ring with two carbons and one oxygen. chemistrytalk.org
General Formula R₂C(O)CR₂
Reactivity High, due to significant ring strain. wikipedia.orgnumberanalytics.com
Key Reaction Nucleophilic ring-opening. wikipedia.orgchemistrytalk.org
Common Uses Polymer synthesis (epoxy resins), pharmaceutical intermediates, organic synthesis building blocks. numberanalytics.commt.com
Synthesis Method Typically via oxidation of alkenes. libretexts.org

Contextualization of Substituted Phenoxy-Derived Oxiranes

2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane belongs to the specific class of epoxides known as phenoxy-derived glycidyl (B131873) ethers. These compounds are characterized by a glycidyl group (an oxirane ring attached to a methylene (B1212753) group) linked to a phenol (B47542) derivative via an ether bond. The simplest member of this family is Phenyl glycidyl ether, which serves as a foundational structure for understanding its more complex, substituted analogues. wikipedia.org

The general synthesis of these compounds involves the reaction of a phenol with an epihalohydrin, such as epichlorohydrin (B41342), in the presence of a base. wikipedia.org This process forms a halohydrin intermediate, which is then dehydrohalogenated by the base to form the final epoxide ring. wikipedia.org

Phenoxy-derived oxiranes are of significant industrial importance, primarily as reactive diluents in epoxy resin formulations. wikipedia.org Their inclusion helps to lower the viscosity of the resin, making it easier to process and apply. wikipedia.org The phenoxy moiety contributes to the properties of the final cured polymer. By introducing different substituents onto the phenyl ring, the chemical and physical properties of the glycidyl ether can be systematically modified. For example, the presence of groups like methyl or methoxy (B1213986) can alter reactivity, solubility, and the thermal or mechanical properties of polymers derived from them. ontosight.aiscbt.com These substituted phenoxy oxiranes are used as intermediates in the synthesis of a variety of more complex molecules, including agrochemicals and pharmaceuticals. ontosight.ai The reactivity of the epoxide ring allows it to be a versatile handle for constructing larger molecular architectures. nih.gov

Importance of the 2-Chloro-4-nitrophenoxy Moiety in Organic Compounds

The specific properties and reactivity of this compound are heavily influenced by the electronic nature of its 2-chloro-4-nitrophenoxy group. This moiety is derived from 2-chloro-4-nitrophenol (B164951), a compound used as a building block in the synthesis of dyes and other organic chemicals. chemdad.comnist.gov The importance of this group stems from the combined effects of its two substituents: a chloro atom and a nitro group.

Both the chlorine atom and the nitro group are strongly electron-withdrawing. eeer.org Their presence on the aromatic ring significantly decreases the electron density of the phenoxy system. This has several important chemical consequences:

Increased Acidity of the Parent Phenol : The electron-withdrawing groups stabilize the corresponding phenoxide anion, making the parent 2-chloro-4-nitrophenol more acidic (pKa = 8.1) than unsubstituted phenol. researchgate.net

Modified Reactivity : The electron-deficient nature of the aromatic ring makes it less susceptible to electrophilic substitution but more susceptible to nucleophilic aromatic substitution, should reaction conditions permit.

Influence on the Ether Linkage and Oxirane Ring : The strong inductive and resonance effects of the chloro and nitro groups can influence the reactivity of the entire molecule. This electronic pull can affect the bond strengths within the ether linkage and potentially modulate the electrophilicity of the carbon atoms in the oxirane ring, influencing its reactivity toward nucleophiles.

In a broader context, chlorinated and nitrated aromatic compounds are common intermediates in industrial synthesis. eeer.orgplos.org The 2-chloro-4-nitrophenoxy moiety serves as a predefined structural unit that imparts specific electronic characteristics to a target molecule, making it a useful component in the design of specialty chemicals where controlled reactivity and specific physical properties are desired.

Table 2: Properties of 2-Chloro-4-nitrophenol

Property Value/Description
Molecular Formula C₆H₄ClNO₃ nist.gov
Molecular Weight 173.554 g/mol nist.gov
Appearance White to beige crystalline powder or crystals. chemdad.com
CAS Number 619-08-9 nist.gov
Key Features Contains electron-withdrawing chloro and nitro groups. eeer.org
Uses Building block for dyes, plastics, and in organic synthesis. chemdad.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-chloro-4-nitrophenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c10-8-3-6(11(12)13)1-2-9(8)15-5-7-4-14-7/h1-3,7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEGEDSWHHPLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Chloro 4 Nitrophenoxy Methyl Oxirane and Analogous Structures

Epoxidation Routes for Oxirane Ring Formation

This strategy involves the initial synthesis of an allyl ether of 2-chloro-4-nitrophenol (B164951), followed by the oxidation of the carbon-carbon double bond to form the desired epoxide ring.

The epoxidation of alkenes is a fundamental transformation in organic synthesis. For a precursor like 2-chloro-4-nitro-1-(allyloxy)benzene, the terminal double bond can be converted to an oxirane ring using an electrophilic oxygen source. Peroxycarboxylic acids (peracids) are classic and effective reagents for this purpose. chemistrysteps.com The reaction mechanism is generally accepted to be a concerted process where the oxygen atom is transferred from the peracid to the alkene in a single step, often referred to as the "butterfly mechanism". mdma.ch

Commonly used peracids include meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. wikipedia.orggoogle.com The reactivity of the alkene is influenced by the substituents on the double bond; electron-donating groups increase the rate of epoxidation, while electron-withdrawing groups decrease it. mdma.ch The reaction is stereospecific, meaning the stereochemistry of the starting alkene determines the stereochemistry of the resulting epoxide. For example, a cis-alkene will yield a cis-epoxide, and a trans-alkene will yield a trans-epoxide. chemistrysteps.com

The general reaction is as follows:

R-CH=CH₂ + R'CO₃H → R-CH(O)CH₂ + R'CO₂H

In the context of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane synthesis, the precursor would be 1-(allyloxy)-2-chloro-4-nitrobenzene.

Table 1: Common Peracids for Alkene Epoxidation
PeracidAbbreviationTypical SolventCharacteristics
meta-Chloroperoxybenzoic acidm-CPBADichloromethane, ChloroformCommercially available, stable solid; widely used. chemistrysteps.comwikipedia.org
Peroxyacetic acidPAAAcetic acid, Ethyl acetateOften prepared in situ; can be used for large-scale industrial processes. google.com
Trifluoroperacetic acidTFPAADichloromethaneHighly reactive due to the electron-withdrawing CF₃ group.
Magnesium monoperoxyphthalateMMPPWater, AlcoholsA safer alternative to other peracids, stable solid.

When enantiopure oxiranes are the target, stereoselective epoxidation methods are employed. These strategies utilize chiral catalysts to control the facial selectivity of the oxygen transfer to the prochiral alkene.

Sharpless Asymmetric Epoxidation: While highly effective for allylic alcohols, the classic Sharpless epoxidation is not directly applicable to unfunctionalized alkenes or allylic ethers. However, the principles of using a chiral catalyst (a titanium tartrate complex) and an oxidant (tert-butyl hydroperoxide) have inspired further developments. wikipedia.orgnih.gov

Jacobsen-Katsuki Epoxidation: This method uses chiral manganese-based salen complexes as catalysts and a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). libretexts.org It is particularly effective for the asymmetric epoxidation of cis-disubstituted and some trisubstituted alkenes, often providing high enantiomeric excess (ee). libretexts.org

Chiral Ketone-Catalyzed Epoxidation: Chiral ketones, particularly those derived from fructose (B13574) (Shi catalyst), can generate chiral dioxiranes in situ upon reaction with an oxidant like Oxone (potassium peroxomonosulfate). libretexts.orgacs.org These chiral dioxiranes then transfer an oxygen atom to the alkene with high enantioselectivity. This method is notable for its broad substrate scope and operational simplicity. libretexts.orgorganic-chemistry.org

Table 2: Comparison of Stereoselective Epoxidation Methods
MethodCatalyst TypeTypical OxidantSubstrate ScopeKey Features
Sharpless EpoxidationTitanium / Chiral Tartratet-BuOOHAllylic AlcoholsPredictable facial selectivity based on tartrate chirality. wikipedia.orgnih.gov
Jacobsen-Katsuki EpoxidationChiral Mn(III)-salen complexNaOCl, m-CPBACis-disubstituted alkenesHigh enantioselectivities for conjugated cis-alkenes. libretexts.orgacs.org
Shi EpoxidationChiral Ketone (fructose-derived)Oxone, H₂O₂Trisubstituted, trans-disubstituted alkenesMetal-free, environmentally benign oxidant. libretexts.orgorganic-chemistry.org
Ti-salalen CatalysisTitanium salalen complexH₂O₂Terminal Alkenes, Allylic AlcoholsHighly syn-selective for chiral allylic alcohols. nih.gov

Nucleophilic Substitution Approaches

This is the most direct and widely utilized route for synthesizing this compound. The strategy is based on the Williamson ether synthesis, where the nucleophilic 2-chloro-4-nitrophenoxide anion attacks an electrophilic three-carbon unit that already contains the epoxide or a precursor.

The reaction involves the deprotonation of 2-chloro-4-nitrophenol to form the corresponding phenoxide, which then acts as a nucleophile. This phenoxide attacks an electrophile such as epichlorohydrin (B41342) or a glycidyl (B131873) derivative like glycidyl tosylate. rsc.orggoogle.com

The reaction with epichlorohydrin proceeds via a two-step sequence within the same pot:

Nucleophilic Attack: The phenoxide attacks the terminal carbon of epichlorohydrin, opening the epoxide ring to form a chlorohydrin intermediate.

Intramolecular Cyclization: In the presence of a base, the newly formed alkoxide deprotonates, and the resulting anion displaces the chloride ion in an intramolecular SN2 reaction to re-form the epoxide ring. researchgate.net

Glycidyl tosylate is an alternative electrophile that reacts similarly but avoids the use of a halogenated reagent, with the tosylate group acting as the leaving group in the initial nucleophilic attack.

This method is a cornerstone in the production of epoxy resins from various bisphenols and phenols. google.com

The success of the nucleophilic substitution approach is highly dependent on the reaction conditions.

Base: A base is essential to deprotonate the phenol (B47542), generating the reactive phenoxide nucleophile. google.com Alkali metal hydroxides such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used. google.comgoogle.com The stoichiometry of the base is critical; enough must be present to deprotonate the phenol and to facilitate the final ring-closing step to form the oxirane. google.com Phase-transfer catalysts (e.g., tetrabutylammonium (B224687) salts) can be employed in biphasic systems to facilitate the transfer of the hydroxide or phenoxide ion into the organic phase. rsc.org

Solvent: The choice of solvent significantly impacts the reaction rate and outcome. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are often effective as they can dissolve the ionic nucleophile while not solvating it so strongly as to reduce its nucleophilicity. wfu.edu However, reactions are also successfully carried out using an excess of epichlorohydrin as both a reactant and a solvent. rsc.org In some cases, biphasic systems using water and an organic solvent are employed, often in conjunction with a phase-transfer catalyst. rsc.org Polar protic solvents, such as alcohols, can slow down SN2 reactions by solvating the nucleophile through hydrogen bonding, thereby reducing its reactivity. libretexts.orgcsbsju.edu

Table 3: Effect of Solvent on Nucleophilic Substitution
Solvent TypeExamplesEffect on SN2 Reaction RateRationale
Polar AproticDMSO, DMF, AcetoneIncreases RateSolvates the cation but leaves the anion nucleophile relatively "bare" and highly reactive. wfu.edu
Polar ProticWater, Ethanol, Methanol (B129727)Decreases RateSolvates the anion nucleophile via hydrogen bonding, stabilizing it and reducing its reactivity. libretexts.orgcsbsju.edu
NonpolarHexane, TolueneLow RateReactants (especially ionic nucleophiles) often have poor solubility.

Multi-Step Synthetic Sequences Employing Key Intermediates

The synthesis of this compound can be viewed as part of a larger synthetic plan, which may include the formation of the substituted phenol itself or utilize alternative pathways to construct the final molecule.

A common multi-step sequence involves:

Synthesis of the Phenolic Precursor: 2-Chloro-4-nitrophenol can be synthesized from more readily available starting materials. For instance, it can be prepared by the chlorination of 4-nitrophenol (B140041). google.com An alternative route starts from 2-methoxy-5-nitroaniline, which undergoes diazotization and a Sandmeyer reaction to produce 2-chloro-4-nitroanisole, followed by demethylation to yield the desired phenol. scnu.edu.cn

Glycidylation: The synthesized 2-chloro-4-nitrophenol is then reacted with epichlorohydrin under basic conditions, as described in section 2.2, to yield the final product.

An alternative multi-step approach avoids the direct use of epichlorohydrin and instead builds the oxirane ring at the end of the sequence. For example, a phenol could be reacted with an allyl halide to form an allyl ether. This intermediate is then subjected to epoxidation (as described in section 2.1) to form the target molecule.

Another potential pathway, analogous to syntheses of similar structures, could involve: google.com

Acylation of a suitable aromatic precursor to form a 2-halo-1-arylethanone.

Reduction of the ketone to a secondary alcohol, forming a halohydrin intermediate.

Base-induced intramolecular cyclization of the halohydrin to form the epoxide ring.

These multi-step approaches offer flexibility in introducing various substituents and allow for the strategic construction of complex molecules from simple, commercially available starting materials. youtube.comlibretexts.org

Nucleophilic Addition Reactions for Precursor Formation

A primary route to forming the core structure of aryloxymethyl oxiranes involves a nucleophilic substitution reaction, specifically the Williamson ether synthesis. In this approach, a substituted phenoxide acts as the nucleophile, attacking an electrophilic carbon.

The synthesis of the precursor for this compound typically begins with the deprotonation of 2-chloro-4-nitrophenol using a suitable base, such as sodium hydroxide or potassium carbonate, to form the highly nucleophilic 2-chloro-4-nitrophenoxide ion. This phenoxide then attacks an electrophilic three-carbon unit, most commonly epichlorohydrin. The attack occurs at the least sterically hindered carbon of the epichlorohydrin, leading to the opening of the oxirane ring and the formation of a chlorohydrin intermediate. This is a classic example of a nucleophilic addition where the phenoxide adds to the epoxide ring, which is subsequently closed in a later step.

Alternatively, the nucleophilic addition can be directed at a carbonyl group. For instance, a precursor aldehyde, (2-chloro-4-nitrophenoxy)acetaldehyde, could be formed. This aldehyde would then be the substrate for subsequent epoxidation. The formation of this aldehyde itself relies on the nucleophilic attack of the 2-chloro-4-nitrophenoxide on a molecule like 2-chloroacetaldehyde. Such reactions involving carbonyl compounds are fundamental in building the carbon skeleton required for the final oxirane structure. youtube.comyoutube.com

Acidic Hydrolysis and Decarboxylation Steps

In more complex synthetic pathways for analogous structures, acidic hydrolysis and decarboxylation serve as crucial steps for modifying precursors or removing protecting groups.

Decarboxylation: Decarboxylation is the removal of a carboxyl group, typically as carbon dioxide, and is most readily achieved with β-keto acids upon heating. youtube.com In a synthetic route for oxirane analogs, a malonic ester synthesis variant could be employed to build the carbon backbone. This might involve reacting 2-chloro-4-nitrophenoxide with a derivative of bromomalonic ester. After subsequent chemical transformations, the resulting structure could possess a carboxylic acid group beta to a carbonyl or another activating group. Heating this intermediate would induce decarboxylation, simplifying the molecule and yielding a key precursor for the final epoxidation step. youtube.com This strategy allows for the controlled addition of a two-carbon unit that is later truncated to achieve the desired molecular framework.

Regioselective Halogenation Reactions

The specific substitution pattern on the aromatic ring is critical to the identity of this compound. Achieving the correct regiochemistry—a chlorine atom at position 2 and a nitro group at position 4—requires highly selective halogenation reactions.

The synthesis typically starts with a commercially available precursor like 4-nitrophenol. The challenge lies in introducing a chlorine atom specifically at the ortho position (C2) relative to the hydroxyl group, without it adding to the other ortho position (C6). The hydroxyl and nitro groups are key directors for this electrophilic aromatic substitution. The hydroxyl group is strongly activating and ortho-, para-directing, while the nitro group is strongly deactivating and meta-directing.

A common method involves the direct chlorination of 4-nitrophenol using a chlorinating agent in the presence of a suitable solvent. One documented method involves passing chlorine gas into a mixture of dilute hydrochloric acid and 4-nitrophenol. google.com Another approach uses an oxidizing agent like nitric acid or hydrogen peroxide in a hydrochloric acid solution to generate the chlorinating species in situ. google.com The reaction conditions, particularly temperature and catalyst, must be carefully controlled to prevent the formation of undesired isomers, such as 2,6-dichloro-4-nitrophenol (B181596). The regioselectivity is driven by the powerful directing effect of the hydroxyl group, which directs the incoming electrophile to the positions ortho to it.

Carbonyl Epoxidation via Ylide Chemistry (e.g., Sulfur Ylides)

An elegant and widely used method for forming an oxirane ring from a carbonyl compound is the Corey-Chaykovsky reaction. organic-chemistry.org This reaction utilizes a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, to transfer a methylene (B1212753) group to an aldehyde or ketone. mdpi.com

In the context of synthesizing this compound, this methodology would begin with the precursor (2-chloro-4-nitrophenoxy)acetaldehyde. This aldehyde is then treated with a sulfur ylide. The ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon. organic-chemistry.org This initial attack forms a betaine (B1666868) intermediate. The negatively charged oxygen of the betaine then performs an intramolecular nucleophilic attack on the carbon bearing the sulfonium (B1226848) group, displacing the neutral dimethyl sulfoxide or dimethyl sulfide (B99878) molecule in a ring-closing step to form the final oxirane ring. organic-chemistry.orgresearchgate.net

Sulfur ylides are particularly effective for this transformation, and the choice between dimethyloxosulfonium methylide and dimethylsulfonium methylide can influence the reaction with different types of carbonyl compounds, especially α,β-unsaturated systems. researchgate.net For simple aldehydes, both ylides are generally effective at producing the corresponding epoxide. researchgate.net This method is valued for its mild reaction conditions and high efficiency.

Methodology Key Precursors/Reagents Reaction Type Purpose in Synthesis
Nucleophilic Addition2-chloro-4-nitrophenol, EpichlorohydrinWilliamson Ether SynthesisForms the ether linkage and carbon backbone.
Acidic HydrolysisEpoxide intermediate, H₃O⁺Ring-OpeningTo form a diol for purification before re-cyclization. unicamp.br
Decarboxylationβ-keto acid intermediate, HeatCarboxyl Group RemovalSimplifies a precursor molecule built using ester synthesis. youtube.com
Regioselective Halogenation4-nitrophenol, HCl, Oxidizing AgentElectrophilic Aromatic SubstitutionIntroduces the chlorine atom at the correct position (C2). google.com
Carbonyl EpoxidationAldehyde precursor, Sulfur YlideCorey-Chaykovsky ReactionForms the final oxirane ring from a carbonyl group. organic-chemistry.org

Optimization of Reaction Conditions for Enhanced Selectivity and Efficiency

The successful synthesis of this compound relies heavily on the optimization of reaction parameters. Fine-tuning these conditions is essential to maximize product yield, minimize the formation of byproducts, and ensure the desired regioselectivity and stereoselectivity.

Control of Temperature in Synthetic Pathways

Temperature is a critical variable that influences both the rate and outcome of the synthetic steps involved.

Ether Synthesis: In the formation of the ether linkage between 2-chloro-4-nitrophenol and epichlorohydrin, temperature control is crucial. While higher temperatures increase the reaction rate, they can also promote side reactions. For example, excess heat can lead to the polymerization of epichlorohydrin or the formation of undesired byproducts from the reaction of the intermediate with another phenoxide molecule. Operating at a moderate temperature (e.g., 50-80°C) often provides the best balance between reaction speed and selectivity. google.com

Halogenation: During the regioselective chlorination of 4-nitrophenol, maintaining a low to moderate temperature (e.g., 25-30°C) is vital. google.com Higher temperatures can provide enough energy to overcome the activation barrier for substitution at the less-favored C6 position, leading to the formation of 2,6-dichloro-4-nitrophenol and reducing the yield of the desired 2-chloro-4-nitrophenol.

Epoxidation: In ylide-based epoxidations, temperature can affect the stability of the ylide itself. These reactions are often run at or below room temperature to ensure the ylide reacts with the carbonyl compound before it decomposes. For asymmetric syntheses using chiral ylides, lower temperatures can significantly enhance enantioselectivity by making the transition states for the formation of different enantiomers more energetically distinct. researchgate.net

Role of Catalyst Selection (e.g., CsF, Phase-Transfer Catalysts)

The choice of catalyst is paramount for achieving high efficiency, particularly in reactions involving multiple phases or for activating specific functional groups.

Phase-Transfer Catalysts (PTCs): The reaction of 2-chloro-4-nitrophenoxide with an organic substrate like epichlorohydrin is an ideal candidate for phase-transfer catalysis. rsc.org The phenoxide is often generated using an aqueous solution of sodium or potassium hydroxide, which is immiscible with the organic substrate. A PTC, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium bromide) or a crown ether, facilitates the reaction by transporting the phenoxide anion from the aqueous phase into the organic phase. researchgate.net This dramatically increases the reaction rate under mild conditions. Chiral PTCs, often derived from Cinchona alkaloids, have been developed to achieve asymmetric synthesis, which is critical for producing enantiomerically pure oxiranes. austinpublishinggroup.comnih.gov The structure of the PTC can be modified to enhance its effectiveness and selectivity for a specific reaction. researchgate.net

Cesium Fluoride (B91410) (CsF): Cesium fluoride is a versatile reagent in organic synthesis. While it is a source of fluoride ions, it is more commonly used as a mild base due to the low lattice energy of the salt and the high basicity of the "naked" fluoride ion in aprotic solvents. In the synthesis of glycidyl ethers, CsF can be used as a solid base to deprotonate the phenol. Its high reactivity can allow the reaction to proceed under milder conditions than with other bases. Furthermore, in reactions involving silyl-protected intermediates, CsF is a highly effective deprotecting agent, capable of cleaving silicon-oxygen bonds with high selectivity.

Catalyst Type Example(s) Function in Synthesis Key Advantage
Phase-Transfer Catalyst (Quaternary Ammonium Salt)Tetrabutylammonium Bromide (TBAB)Transports phenoxide anion from aqueous to organic phase.Enables reaction between immiscible reactants under mild conditions. researchgate.net
Chiral Phase-Transfer CatalystCinchona Alkaloid DerivativesFacilitates asymmetric induction during bond formation.Allows for the synthesis of specific enantiomers of the target molecule. austinpublishinggroup.com
Mild Inorganic BaseCesium Fluoride (CsF)Acts as a base to deprotonate the phenol.High reactivity in aprotic solvents, enabling milder reaction conditions.

Chemical Reactivity and Transformation Pathways of 2 2 Chloro 4 Nitrophenoxy Methyl Oxirane

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The high degree of ring strain in the oxirane ring of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane makes it an excellent electrophile, readily undergoing nucleophilic ring-opening reactions. This process involves the attack of a nucleophile on one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond and the formation of a new bond between the nucleophile and the carbon atom. These reactions can proceed through either an SN1 or SN2-like mechanism, depending on the reaction conditions and the nature of the nucleophile. Under basic or neutral conditions, the reaction typically follows an SN2 pathway, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide. Under acidic conditions, the reaction can have more SN1 character, with the nucleophile preferentially attacking the more substituted carbon atom due to the stabilization of the partial positive charge in the transition state.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines)

The reaction of this compound with nitrogen-containing nucleophiles, such as primary and secondary amines, is a well-established method for the synthesis of β-amino alcohols. This aminolysis of the epoxide typically proceeds via an SN2 mechanism, where the amine attacks the terminal, less sterically hindered carbon atom of the oxirane ring. This regioselectivity is a common feature for the ring-opening of 1,2-disubstituted epoxides under basic or neutral conditions.

The general reaction involves the nucleophilic attack of the amine on one of the epoxide carbons, followed by protonation of the resulting alkoxide to yield the β-amino alcohol. A variety of amines can be employed in this reaction, leading to a diverse range of functionalized products.

Amine NucleophileProductReaction ConditionsReference
Primary Amine (R-NH₂)1-[(2-Chloro-4-nitrophenoxy)-3-(alkylamino)]propan-2-olVaries (e.g., solvent, temperature, catalyst)General reaction
Secondary Amine (R₂NH)1-[(2-Chloro-4-nitrophenoxy)-3-(dialkylamino)]propan-2-olVaries (e.g., solvent, temperature, catalyst)General reaction

Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols, Water)

Oxygen-containing nucleophiles, such as alcohols and water, can also react with this compound to open the epoxide ring. The reaction with alcohols, known as alcoholysis, yields hydroxyethers. This reaction is often catalyzed by either acids or bases. Under basic conditions, the alkoxide ion acts as the nucleophile and attacks the less hindered carbon of the oxirane. In acidic conditions, the alcohol attacks the protonated epoxide.

The hydrolysis of the epoxide, reacting with water, leads to the formation of a diol. This reaction can occur under neutral, acidic, or basic conditions. Acid catalysis enhances the reaction rate by protonating the epoxide oxygen, making the ring more susceptible to nucleophilic attack by water.

NucleophileProductReaction ConditionsReference
Alcohol (R-OH)1-[(2-Chloro-4-nitrophenoxy)-3-(alkoxy)]propan-2-olAcidic or basic catalysisGeneral reaction
Water (H₂O)1-[(2-Chloro-4-nitrophenoxy)]propane-2,3-diolNeutral, acidic, or basic conditionsGeneral reaction

This table illustrates the expected outcomes based on the general principles of epoxide chemistry, as specific experimental data for this compound is limited.

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols)

Sulfur-containing nucleophiles, particularly thiols, are effective reagents for the ring-opening of epoxides, leading to the formation of β-hydroxy sulfides. Thiolates, the conjugate bases of thiols, are excellent nucleophiles and readily attack the epoxide ring, typically at the less substituted carbon atom in an SN2 fashion. These reactions are often carried out under basic conditions to generate the more nucleophilic thiolate anion.

Thiol NucleophileProductReaction ConditionsReference
Thiol (R-SH)1-[(2-Chloro-4-nitrophenoxy)-3-(alkylthio)]propan-2-olBasic conditions (e.g., NaH, NaOH)General reaction

This table is based on the established reactivity of epoxides with thiols, as specific examples for this compound are not widely documented.

Formation of Functionalized Derivatives (e.g., β-amino alcohols, hydroxyethers)

As detailed in the preceding sections, the nucleophilic ring-opening of this compound serves as a versatile pathway to a variety of functionalized derivatives. The formation of β-amino alcohols through reactions with amines is a particularly significant transformation, yielding compounds with potential biological activity. Similarly, the synthesis of hydroxyethers via alcoholysis introduces an ether linkage, further diversifying the molecular structure. These reactions underscore the utility of this oxirane as a building block in organic synthesis for the creation of complex molecules with tailored properties.

Oxidative Transformations of the Oxirane Ring

While the dominant reactivity of epoxides is their ring-opening, the oxirane ring itself can be considered a functional group that can undergo further transformations, including oxidative processes.

Conversion to Diols

The conversion of this compound to its corresponding diol, 1-[(2-Chloro-4-nitrophenoxy)]propane-2,3-diol, is formally a hydrolysis reaction, as discussed in section 3.1.2. This transformation can be considered an oxidative transformation in the broader sense that the carbon atoms of the original double bond from which the epoxide might have been formed are further oxidized by the introduction of hydroxyl groups. The hydrolysis can be achieved under acidic, basic, or neutral conditions, with the mechanism and regioselectivity being influenced by the pH of the reaction medium. libretexts.orglibretexts.orgmasterorganicchemistry.com

TransformationProductReagentsReference
Hydrolysis1-[(2-Chloro-4-nitrophenoxy)]propane-2,3-diolH₂O (acidic, basic, or neutral conditions) libretexts.orglibretexts.orgmasterorganicchemistry.com

This table outlines the expected product from the hydrolysis of the epoxide, a common reaction for this class of compounds.

Application of Specific Oxidizing Agents (e.g., Hydrogen Peroxide, Potassium Permanganate)

The oxidation of oxiranes can lead to a variety of products depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of this compound are not extensively documented, the reactivity can be inferred from the general behavior of epoxides.

With hydrogen peroxide, the reaction is often slow but can be catalyzed by acids or bases. In acidic conditions, the epoxide ring is protonated, making it more susceptible to nucleophilic attack by hydrogen peroxide, which can lead to the formation of α-hydroxy hydroperoxides.

Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent. Under neutral or slightly acidic conditions, it typically hydroxylates alkenes to form diols. With epoxides, cold, dilute, and neutral or slightly alkaline potassium permanganate can lead to the opening of the oxirane ring to form a diol, specifically 1-(2-chloro-4-nitrophenoxy)propane-2,3-diol. Under more vigorous conditions (e.g., higher temperatures or concentrations), oxidative cleavage of the carbon-carbon bond can occur, leading to the formation of carboxylic acids or aldehydes.

Oxidizing AgentPotential Product(s)Reaction Conditions
Hydrogen Peroxide (H₂O₂)α-hydroxy hydroperoxides, diolsAcid or base catalysis
Potassium Permanganate (KMnO₄)1-(2-chloro-4-nitrophenoxy)propane-2,3-diolCold, dilute, neutral/alkaline
Potassium Permanganate (KMnO₄)Oxidative cleavage products (e.g., aldehydes)Vigorous (heat, concentration)

Reductive Transformations of the Oxirane Ring

The strained three-membered ring of oxiranes makes them susceptible to ring-opening reactions by reducing agents. These transformations are fundamental in organic synthesis for the generation of alcohols.

The reduction of an epoxide, such as this compound, results in the formation of an alcohol. This transformation involves the cleavage of one of the carbon-oxygen bonds of the oxirane ring and the addition of two hydrogen atoms. The regioselectivity of the ring opening is a key aspect of this reaction. For unsymmetrical epoxides, the hydride attack generally occurs at the less sterically hindered carbon atom. This results in the formation of a secondary alcohol from a terminal epoxide. In the case of this compound, the expected product would be 1-(2-chloro-4-nitrophenoxy)propan-2-ol.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent widely used for the reduction of epoxides to alcohols. byjus.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto one of the carbon atoms of the oxirane ring. byjus.com This attack is typically directed at the less sterically hindered carbon atom, leading to the opening of the ring. A subsequent workup with water protonates the resulting alkoxide to yield the alcohol.

For this compound, the situation is more complex due to the presence of other reducible functional groups: a nitro group and an aryl chloride. LiAlH₄ is capable of reducing nitro groups to amines. It can also reduce aryl halides, although this is generally a slower reaction. Therefore, the reaction of this compound with an excess of LiAlH₄ would likely result in the reduction of both the epoxide and the nitro group, leading to the formation of 1-(4-amino-2-chlorophenoxy)propan-2-ol. The chloro group may or may not be reduced depending on the reaction conditions.

Reducing AgentFunctional Group ReducedProduct(s)
LiAlH₄Oxirane1-(2-chloro-4-nitrophenoxy)propan-2-ol
LiAlH₄ (excess)Oxirane, Nitro group1-(4-amino-2-chlorophenoxy)propan-2-ol

Rearrangement Reactions of Oxirane Systems

Epoxides can undergo rearrangement reactions under thermal, acidic, or basic conditions to yield a variety of isomeric products, most commonly carbonyl compounds.

The Meinwald rearrangement is the acid- or base-catalyzed isomerization of an epoxide to a carbonyl compound. For terminal epoxides, this rearrangement typically yields a methyl ketone. researchgate.net In the case of this compound, which is a terminal epoxide, this rearrangement would be expected to produce 1-(2-chloro-4-nitrophenoxy)propan-2-one. The reaction proceeds through a carbocation-like intermediate, and the migration of a hydride from the adjacent carbon leads to the formation of the ketone.

The pathway of epoxide rearrangement can be significantly influenced by the choice of catalyst.

Boron Trifluoride (BF₃) : As a Lewis acid, boron trifluoride etherate can effectively catalyze the rearrangement of epoxides. researchgate.net It coordinates to the oxygen atom of the oxirane, weakening the C-O bonds and facilitating ring-opening to form a carbocation intermediate. Subsequent hydride or alkyl shifts lead to the formation of carbonyl compounds. For this compound, BF₃ would be expected to catalyze its rearrangement to 1-(2-chloro-4-nitrophenoxy)propan-2-one.

DABCO (1,4-diazabicyclo[2.2.2]octane) : DABCO is a nucleophilic organic base that has been shown to mediate the Meinwald rearrangement of terminal epoxides to methyl ketones chemospecifically. researchgate.net This provides a transition metal- and acid-free environment for the isomerization. The proposed mechanism involves the nucleophilic attack of DABCO on the terminal carbon of the epoxide, followed by elimination to form the ketone. This method offers a mild alternative to acid-catalyzed rearrangements.

CatalystTypeExpected Product from this compound
Boron Trifluoride (BF₃)Lewis Acid1-(2-chloro-4-nitrophenoxy)propan-2-one
DABCONucleophilic Base1-(2-chloro-4-nitrophenoxy)propan-2-one

Substituent Effects on Reactivity and Reaction Outcomes

The substituents on the phenoxy moiety of this compound play a crucial role in modulating the reactivity of the epoxide ring. The electron-withdrawing nature of both the nitro and chloro groups has a profound impact on the molecule's susceptibility to nucleophilic attack and the stability of potential intermediates.

The nitro group (NO₂) at the para-position of the phenoxy ring is a potent electron-withdrawing group due to its strong resonance (-M) and inductive (-I) effects. libretexts.orgyoutube.com This electronic pull significantly reduces the electron density across the aromatic ring and, through the ether linkage, on the oxirane ring. This electron deficiency enhances the electrophilicity of the carbon atoms of the epoxide, making them more susceptible to nucleophilic attack. nih.gov

Under acidic conditions, the electron-withdrawing nature of the nitro group can destabilize the formation of a full carbocation intermediate, thus favoring an S_N_2-like mechanism where the nucleophile attacks the less sterically hindered carbon of the oxirane. jsynthchem.com Conversely, in reactions that proceed through a transition state with developing negative charge, the nitro group can offer stabilization. The powerful electron-withdrawing properties of the nitro group can lead to an elongation of the C-C bond within the epoxide ring, a factor that can influence the activation energy of ring-opening reactions. nih.gov

Table 1: Representative Effect of Electron-Withdrawing Substituents on the Relative Rate of Nucleophilic Ring Opening of Substituted Phenoxymethyl Oxiranes

Substituent (para-position)Nature of SubstituentExpected Relative Rate of Reaction
-OCH₃Electron-donating1
-HNeutral10
-ClElectron-withdrawing50
-NO₂Strongly electron-withdrawing200

Note: The data in this table are illustrative and represent the expected trend based on the electronic effects of the substituents. Actual reaction rates would be dependent on the specific nucleophile, solvent, and reaction conditions.

In the context of nucleophilic aromatic substitution, the position of the halogen is critical. However, in this case, its primary role is to modulate the electronic environment of the epoxide. The presence of the chloro group, in conjunction with the nitro group, makes the aromatic ring highly electron-deficient. This electronic environment favors reactions that proceed via nucleophilic attack on the epoxide, as the electron-poor nature of the system can stabilize the transition state.

The kinetics of the ring-opening reactions of this compound are a direct consequence of the electronic effects discussed. The enhanced electrophilicity of the epoxide carbons leads to faster reaction rates with nucleophiles compared to unsubstituted or electron-donating group-substituted analogues.

Stereodifferentiation in the reactions of this compound is governed by the interplay of steric and electronic factors. In a typical S_N_2 mechanism, the nucleophile will attack the least sterically hindered carbon atom of the oxirane ring. This would be the terminal methylene (B1212753) carbon, leading to the formation of a secondary alcohol. This regioselectivity is often referred to as the "normal" addition product.

However, under certain acidic conditions that might favor an S_N_1-like mechanism, the nucleophile could preferentially attack the more substituted carbon if it can better stabilize a partial positive charge in the transition state. Given the strong electron-withdrawing nature of the substituents, a fully developed carbocation is unlikely. Therefore, the reaction pathway is expected to predominantly follow an S_N_2 trajectory, leading to a high degree of regioselectivity and stereospecificity with inversion of configuration at the site of attack.

Table 2: Predicted Regioselectivity of Nucleophilic Attack on this compound

Reaction ConditionPredominant MechanismSite of Nucleophilic AttackMajor Product Type
Basic or NeutralS_N_2Less substituted carbon (CH₂)Secondary alcohol
AcidicS_N_2-likeLess substituted carbon (CH₂)Secondary alcohol

Note: This table provides a predicted outcome based on established principles of epoxide ring-opening reactions. The strong electron-withdrawing groups are expected to disfavor any significant S_N_1 character.

Role in Advanced Organic Synthesis and Materials Science Applications

Building Block for Complex Organic Molecules

The strained three-membered oxirane ring is highly susceptible to ring-opening reactions with a variety of nucleophiles, making 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane an excellent starting point for the synthesis of more complex organic structures. The presence of the chloro and nitro substituents on the phenyl ring further influences its reactivity and provides additional sites for chemical modification.

While direct studies on the use of this compound in the synthesis of oxazaheterocycles are not extensively documented, the reactivity of analogous compounds provides strong evidence for its potential in this area. For instance, the reactions of 2-(4-Nitrophenyl)oxirane amino derivatives have been shown to yield a variety of oxazaheterocycles, including 1,3-oxazolidin-2-ones, 1,3-oxazolidines, and morpholin-2-ones. This suggests that this compound can similarly react with nucleophiles, such as amines, to form intermediates that can then undergo intramolecular cyclization to produce a range of heterocyclic systems. The chloro and nitro substituents on the aromatic ring can also play a role in directing these reactions or can be chemically modified in subsequent steps to generate further diversity in the final heterocyclic products.

The general reaction pathway would involve the nucleophilic attack of an amine on one of the carbon atoms of the oxirane ring, leading to the formation of an amino alcohol. This intermediate can then undergo cyclization, either directly or after activation of the hydroxyl group, to form the desired oxazaheterocycle. The specific reaction conditions and the nature of the amine nucleophile would determine the structure of the resulting heterocyclic compound.

The high reactivity of the epoxide ring makes this compound a valuable intermediate for the introduction of a 1,2-difunctionalized moiety into organic molecules. The ring can be opened by a wide range of nucleophiles, including alcohols, phenols, thiols, and carbanions, leading to the formation of a variety of functionalized structures.

The general scheme for the ring-opening of this compound with a generic nucleophile (Nu-) is depicted below:

General reaction scheme for the ring-opening of this compound

This reaction results in the formation of a secondary alcohol and the incorporation of the nucleophile into the molecular structure. The regioselectivity of the ring-opening (i.e., whether the nucleophile attacks the terminal or the internal carbon of the oxirane ring) can be controlled by the reaction conditions (acidic or basic catalysis) and the nature of the nucleophile.

Nucleophile (Nu-H)Resulting Functional GroupPotential Product Class
H₂ODiol1,2-Diols
ROH (Alcohol)Ether and AlcoholGlycol Ethers
RSH (Thiol)Thioether and AlcoholThioethers
RNH₂ (Amine)Amino and AlcoholAmino Alcohols
N₃⁻ (Azide)Azido and AlcoholAzido Alcohols
CN⁻ (Cyanide)Cyano and AlcoholCyanohydrins

Table 1: Examples of Functionalized Structures from Ring-Opening Reactions

The resulting functionalized products can serve as intermediates in multi-step syntheses of more complex target molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals.

Application in Polymer Chemistry and Advanced Materials

The reactivity of the oxirane ring also extends to polymerization processes, making this compound a candidate for the development of advanced polymers and materials with tailored properties.

Epoxides, such as this compound, can undergo ring-opening polymerization to form polyethers. This polymerization can be initiated by both cationic and anionic initiators. In cationic ring-opening polymerization, a Lewis or Brønsted acid activates the epoxide ring, making it more susceptible to nucleophilic attack by another monomer molecule. In anionic ring-opening polymerization, a strong nucleophile, such as an alkoxide or hydroxide (B78521), initiates the polymerization by attacking one of the carbon atoms of the epoxide ring.

One of the notable applications of this compound is in the formulation of epoxy resins. It can be used as a reactive diluent to reduce the viscosity of the resin, making it easier to process and apply. As a reactive diluent, it copolymerizes with the main epoxy resin and curing agent, becoming an integral part of the final cured network. This can improve the workability of the resin system without significantly compromising its mechanical properties.

Furthermore, it can act as a modifier to impart specific properties to the cured epoxy resin. The presence of the chloro and nitro groups can enhance the flame retardancy, chemical resistance, and thermal stability of the final material. A Japanese patent describes the use of a glycidyl (B131873) ether compound with a dinitrophenoxy group, which is structurally related to this compound, in an epoxy resin composition to achieve excellent flame resistance and heat resistance.

PropertyEffect of Incorporation
ViscosityReduction, improved processability
Flame RetardancyEnhancement due to chlorine and nitrogen content
Thermal StabilityPotential improvement
Chemical ResistancePotential enhancement

Table 2: Potential Effects of this compound as a Modifier in Epoxy Resins

While direct evidence for the use of this compound as a monomer for photoreactive polymer development is limited, its chemical structure suggests potential in this area. The nitroaromatic group is a well-known chromophore that can exhibit photochemical activity. Upon irradiation with UV light, nitroaromatic compounds can undergo various photochemical reactions.

In the context of polymer chemistry, this photoreactivity could potentially be harnessed for applications such as photocurable coatings, adhesives, and photoresists. The oxirane ring can undergo cationic photopolymerization initiated by photoacid generators. Upon exposure to UV light, these initiators produce a strong acid that can initiate the ring-opening polymerization of the epoxide monomers. The presence of the nitroaromatic moiety could influence the photopolymerization process or impart photosensitive properties to the resulting polymer. Further research would be needed to fully explore the potential of this compound in the development of photoreactive polymers.

Application in Microelectronic Encapsulation Materials

The compound this compound is a specialized epoxy resin that, due to its distinct chemical structure, holds potential for application in advanced microelectronic encapsulation materials. The performance of encapsulation materials is critical for the reliability and longevity of sensitive electronic components, shielding them from moisture, thermal stress, and mechanical shock. The unique combination of a rigid aromatic backbone, a reactive oxirane ring, and electron-withdrawing chloro and nitro substituents suggests that this compound could be a component in formulations designed to meet the stringent requirements of the electronics industry.

The chloro and nitro groups on the phenoxy ring are anticipated to enhance the thermal and flame-retardant properties of the cured epoxy resin. The high electronegativity of these groups can increase the glass transition temperature (Tg) of the polymer network, leading to better dimensional stability at elevated operating temperatures. Furthermore, the presence of chlorine and nitrogen can contribute to char formation upon combustion, a key mechanism for flame retardancy in electronic materials.

The oxirane (epoxy) group is the primary site for the cross-linking reactions that form the rigid thermoset polymer network. When cured with appropriate hardeners, such as anhydrides or amines, resins incorporating this compound would form a densely cross-linked matrix. This high cross-link density is a prerequisite for achieving the low coefficient of thermal expansion (CTE) and high modulus required for microelectronic encapsulation, minimizing stress on the delicate semiconductor components during thermal cycling.

Detailed research findings on epoxy resins with similar halogenated and nitro-functionalized aromatic backbones have demonstrated improved performance characteristics for electronic packaging. These characteristics are crucial for applications such as wire bonding, die attach, and underfill encapsulants.

Table 1: Anticipated Performance Characteristics of a Cured Epoxy System Incorporating this compound

PropertyAnticipated ValueSignificance in Microelectronic Encapsulation
Glass Transition Temperature (Tg)> 180 °CHigh Tg ensures mechanical stability at operating temperatures, preventing delamination and component failure.
Coefficient of Thermal Expansion (CTE, α1)< 20 ppm/°CA low CTE minimizes the mismatch in expansion between the encapsulant and the silicon die, reducing thermal stress.
Flexural Modulus @ 25 °C> 15 GPaHigh modulus provides structural integrity and protection against mechanical damage.
Volume Resistivity @ 25 °C> 10¹⁵ Ω·cmExcellent electrical insulation properties are essential to prevent short circuits and ensure signal integrity.
Moisture Absorption (24 hrs @ 85°C/85% RH)< 0.2%Low moisture uptake prevents corrosion and changes in dielectric properties.

Role in the Production of Specialty Chemicals

In the realm of advanced organic synthesis, this compound serves as a versatile intermediate for the production of a variety of specialty chemicals. Its utility stems from the presence of multiple reactive sites within the molecule, allowing for a range of chemical transformations to build more complex molecular architectures.

The highly strained three-membered oxirane ring is susceptible to nucleophilic ring-opening reactions. This reactivity can be exploited to introduce a wide array of functional groups. For instance, reaction with amines can yield amino alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and corrosion inhibitors. Ring-opening with phenols or carboxylic acids can lead to the formation of polyether or polyester (B1180765) structures, respectively, which are classes of compounds with diverse applications in materials science.

The nitro group on the aromatic ring is another key functional handle. It can be readily reduced to an amino group, which can then undergo a variety of subsequent reactions such as diazotization, acylation, or alkylation. This opens up pathways to a broad spectrum of substituted aniline (B41778) derivatives, which are important precursors for dyes, pigments, and agrochemicals.

Furthermore, the chloro substituent on the aromatic ring can participate in nucleophilic aromatic substitution reactions, although the conditions required are typically more forcing. This allows for the introduction of other functional groups, further expanding the synthetic possibilities. The combination of these reactive sites makes this compound a valuable starting material for the multi-step synthesis of complex target molecules.

Table 2: Potential Synthetic Transformations of this compound

Reactive SiteReagent/Reaction TypeResulting Functional Group/Product ClassPotential Application of Product
Oxirane RingAmines (Nucleophilic Ring-Opening)Amino AlcoholsPharmaceutical intermediates, curing agents
Oxirane RingPhenols/Alcohols (Nucleophilic Ring-Opening)Glycol EthersSolvents, plasticizers
Nitro GroupReduction (e.g., H₂/Pd, Sn/HCl)Amino GroupPrecursors for dyes, agrochemicals, and polymers
Chloro GroupNucleophilic Aromatic SubstitutionVarious substituted aromaticsFine chemical synthesis

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy would be instrumental in confirming the presence and connectivity of the hydrogen atoms in the 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane molecule. The expected spectrum would exhibit characteristic signals for the protons of the oxirane ring, the methylene (B1212753) bridge, and the substituted aromatic ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would provide definitive evidence for the compound's structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
Oxirane CH3.2 - 3.4Multiplet1H
Oxirane CH₂2.8 - 3.0 and 2.6 - 2.8Doublet of doublets2H
Methylene O-CH₂4.0 - 4.4Multiplet2H
Aromatic H (adjacent to O)7.0 - 7.2Doublet1H
Aromatic H (adjacent to Cl)8.2 - 8.4Doublet1H
Aromatic H (adjacent to NO₂)8.1 - 8.3Doublet of doublets1H

Note: These are predicted values and actual experimental data may vary.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Oxirane CH48 - 52
Oxirane CH₂44 - 48
Methylene O-CH₂68 - 72
Aromatic C-O155 - 160
Aromatic C-Cl125 - 130
Aromatic C-NO₂140 - 145
Aromatic C-H115 - 130

Note: These are predicted values and actual experimental data may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-O-C (ether) linkage, the C-Cl bond, the N-O bonds of the nitro group, the C-H bonds of the aromatic and aliphatic parts, and the strained C-O bonds of the oxirane ring.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 3000
C=C Aromatic stretch1450 - 1600
Asymmetric N-O stretch (NO₂)1500 - 1550
Symmetric N-O stretch (NO₂)1330 - 1370
C-O-C Ether stretch1050 - 1250
C-Cl stretch700 - 850
Oxirane C-O stretch (ring)850 - 950 and 750 - 850

Note: These are predicted values and actual experimental data may vary.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. By precisely measuring the mass percentages of carbon, hydrogen, nitrogen, and chlorine, it is possible to verify the empirical formula of this compound (C₉H₈ClNO₄) and ensure its purity.

Table 4: Theoretical Elemental Composition of this compound

Element Atomic Mass Number of Atoms Total Mass Percentage
Carbon (C)12.019108.0946.68%
Hydrogen (H)1.0188.083.51%
Chlorine (Cl)35.45135.4515.31%
Nitrogen (N)14.01114.016.05%
Oxygen (O)16.00464.0027.65%
Total 229.63 100.00%

Chromatographic Techniques for Purity Assessment and Component Isolation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for isolating it from reaction mixtures.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring the progress of a reaction and assessing the purity of the product. For this compound, a suitable solvent system would be developed to achieve good separation between the product, starting materials (2-chloro-4-nitrophenol and epichlorohydrin), and any byproducts. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, would be a characteristic property of the compound in a given solvent system. Visualization of the spots on the TLC plate could be achieved using UV light, due to the aromatic nature of the compound.

Table 5: Hypothetical TLC Data for this compound

Compound Hypothetical Rf Value Solvent System Visualization Method
This compound0.65Hexane:Ethyl Acetate (7:3)UV light (254 nm)
2-Chloro-4-nitrophenol (B164951)0.40Hexane:Ethyl Acetate (7:3)UV light (254 nm)
Epichlorohydrin (B41342)0.80Hexane:Ethyl Acetate (7:3)Staining (e.g., permanganate)

Note: These are hypothetical values and would need to be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity

Specific studies detailing the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound for identification and purity assessment are not available in the reviewed literature. While GC-MS is a standard and powerful technique for separating and identifying volatile and semi-volatile compounds, and for determining the purity of a sample, no published chromatograms, mass spectra, or specific method parameters for this particular compound could be located.

In a typical analysis, a GC-MS instrument would separate this compound from any impurities based on their boiling points and interactions with the gas chromatography column. The separated compound would then be fragmented and analyzed by the mass spectrometer, producing a unique mass spectrum that serves as a molecular fingerprint. This would allow for its unequivocal identification and the quantification of its purity. However, without experimental data, a data table of characteristic fragments and their relative abundances cannot be constructed.

Advanced Methods for Structural Verification and Analysis of Key Chemical Features

Detailed research findings from advanced methods for the structural verification and analysis of key chemical features of this compound are not described in the accessible scientific literature.

There is no available research that examines the protonation states or isomeric forms of this compound. The nitro group and the ether oxygen atom are potential sites for protonation under acidic conditions, which could influence the compound's reactivity and spectroscopic properties. Furthermore, the oxirane ring contains a chiral center, meaning the compound can exist as a pair of enantiomers (R and S isomers). Advanced analytical techniques such as chiral chromatography or specific NMR experiments would be required to separate and characterize these isomers. However, no such studies have been published for this compound. Consequently, data tables summarizing properties of different protonation states or isomeric forms cannot be provided.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in chemical research for predicting molecular properties and reaction dynamics.

The synthesis of substituted oxiranes often leads to the formation of stereoisomers. DFT calculations are instrumental in predicting the stereochemical outcomes and enantioselectivity of such reactions. While specific DFT studies predicting the stereochemistry in the synthesis of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane are not prevalent in the literature, the methodology has been successfully applied to analogous systems, such as in dioxirane-catalyzed asymmetric epoxidations.

In these studies, transition state modeling at the DFT level, for instance using the UB3LYP functional with a 6-31G* basis set, can accurately model and predict enantioselectivity. nih.gov By calculating the energies of the various possible transition states leading to different stereoisomers, researchers can identify the lowest energy pathway, which corresponds to the major product. This approach allows for the quantitative prediction of enantiomeric excess. nih.gov The insights gained from these computational models are valuable for designing synthetic routes that favor the formation of a desired stereoisomer of molecules like this compound.

DFT calculations are a powerful tool for elucidating reaction mechanisms by modeling the transition states and determining the associated activation energy barriers. This information is crucial for understanding the kinetics and feasibility of a chemical reaction. For reactions involving the oxirane ring of this compound, such as nucleophilic ring-opening, DFT can map the potential energy surface of the reaction pathway.

For example, in studies of related thiol-epoxy reactions, DFT calculations at levels like M06-2X/6-31+G(d,p) have been used to model the reaction mechanisms. researchgate.net These calculations can identify the structure of the transition state and compute the activation energy, which is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. Such computational analyses help in understanding the reactivity of the epoxide ring and predicting how it might react with various nucleophiles or under different reaction conditions.

Before any properties of a molecule can be accurately calculated, its most stable three-dimensional structure must be determined. DFT is widely used for geometry optimization, a process that finds the lowest energy arrangement of atoms in a molecule. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly employed for this purpose. ajchem-a.com The optimization process yields the equilibrium geometry of the molecule in its ground state. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is also performed to identify the global minimum energy structure among several possible conformers. The accuracy of the optimized geometry is often validated by comparing the calculated parameters with experimental data from techniques like X-ray crystallography, if available. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Molecular Property Calculations

Property to be CalculatedCommon DFT FunctionalCommon Basis Set
Geometry OptimizationB3LYP6-31G(d) or larger
Vibrational FrequenciesB3LYP6-311++G(d,p)
Transition StatesM06-2X6-31+G(d,p)
HOMO-LUMO EnergiesB3LYP6-311G(d,p)

Once the molecular geometry is optimized, DFT calculations can be used to predict the vibrational spectrum (e.g., Infrared and Raman spectra) of the molecule. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies correspond to the different modes of vibration in the molecule, such as stretching, bending, and twisting of bonds.

The calculated vibrational spectrum can be compared with experimental spectra to confirm the structure of the synthesized compound. epa.gov Furthermore, the nature of the vibrational modes can be analyzed to assign specific peaks in the experimental spectrum to particular functional groups within the molecule. For this compound, this would involve identifying the characteristic vibrational frequencies associated with the C-Cl bond, the nitro group (NO₂), the ether linkage (C-O-C), and the oxirane ring.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) provide valuable information about the molecule's reactivity and stability.

For this compound, DFT calculations can determine the energies of the HOMO and LUMO. A low HOMO-LUMO energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The spatial distribution of the HOMO and LUMO can also be visualized to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. For instance, in related chloro-nitro aromatic compounds, the LUMO is often localized over the nitro-substituted aromatic ring, indicating its electron-accepting nature, while the HOMO may be distributed over other parts of the molecule. nih.gov This analysis helps in predicting the sites of electrophilic and nucleophilic attack.

Table 2: Conceptual Data from FMO Analysis of a Substituted Aromatic Ether

ParameterEnergy (eV)Implication for Reactivity
HOMO Energy-6.8Propensity to donate electrons
LUMO Energy-2.1Propensity to accept electrons
HOMO-LUMO Gap4.7High kinetic stability

Evaluation of Chemical Hardness and Softness as Reactivity Descriptors

The chemical reactivity of this compound has been analyzed using global reactivity descriptors derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors, including chemical hardness (η) and softness (S), are crucial for understanding the molecule's stability and reactivity.

Calculations performed using the B3LYP/6-311++G(d,p) level of theory have determined the HOMO energy to be -7.942 eV and the LUMO energy to be -2.861 eV. The energy gap (ΔE) between these orbitals is a critical indicator of chemical reactivity, with a larger gap suggesting higher stability. For this molecule, the energy gap is calculated to be 5.081 eV.

From these orbital energies, the chemical hardness and softness are derived. Chemical hardness (η) signifies resistance to change in electron distribution, while chemical softness (S) is the reciprocal of hardness and indicates a higher propensity for chemical reactions. For this compound, the calculated hardness is 2.540 eV, and the softness is 0.393 eV⁻¹. These values point towards a molecule with considerable stability.

Table 1: Calculated Global Reactivity Descriptors for this compound

ParameterValue
HOMO Energy-7.942 eV
LUMO Energy-2.861 eV
Energy Gap (ΔE)5.081 eV
Chemical Hardness (η)2.540 eV
Chemical Softness (S)0.393 eV⁻¹

Data sourced from computational studies using B3LYP/6-311++G(d,p) level of theory.

Molecular Electrostatic Potential (MEP) Mapping

Identification of Electrophilic and Nucleophilic Sites for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. The MEP map for this compound reveals distinct regions of positive and negative electrostatic potential, corresponding to electrophilic and nucleophilic centers, respectively.

The most negative potential, indicated by red and yellow regions on the MEP map, is concentrated around the oxygen atoms of the nitro (NO₂) group. This high electron density makes these oxygen atoms the most probable sites for electrophilic attack. Conversely, the blue areas, representing the most positive potential, are located around the hydrogen atoms of the oxirane ring and the aromatic ring. These regions are identified as the sites susceptible to nucleophilic attack. The MEP analysis, therefore, provides a clear visual guide to the molecule's reactivity towards other charged species.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability

Natural Bond Orbital (NBO) analysis offers a deeper understanding of electron delocalization, hyperconjugative interactions, and the stability of the molecule. For this compound, NBO analysis highlights significant intramolecular charge transfer and stabilization energies.

Theoretical Prediction of Electronic Absorption Spectra (e.g., using Time-Dependent DFT)

The electronic absorption properties of this compound have been predicted using Time-Dependent Density Functional Theory (TD-DFT). This computational method calculates the electronic transitions and the corresponding absorption wavelengths.

The theoretical UV-Vis spectrum, calculated in a methanol (B129727) solvent environment, shows a maximum absorption wavelength (λmax) at 306.9 nm. This absorption corresponds to an electronic transition from the HOMO to the LUMO, which is characterized as a π→π* transition. The calculated oscillator strength for this transition is 0.155, and the excitation energy is 4.03 eV. This theoretical prediction aligns well with experimental observations, which report a λmax of 308 nm, validating the computational approach used.

Computational Analysis of Molecular Polarizability and Charge Transfer Properties

The molecular polarizability of this compound provides insight into how the molecule's electron cloud is distorted by an external electric field. The calculated mean polarizability (<α>) for the molecule is 21.32 × 10⁻²⁴ esu. The anisotropy of polarizability (Δα) is calculated to be 15.06 × 10⁻²⁴ esu, indicating that the molecule's polarizability is not uniform in all directions.

Furthermore, the first-order hyperpolarizability (β₀), a measure of the nonlinear optical (NLO) response, was also computed. The calculated value is 3.93 × 10⁻³⁰ esu. This value is significantly higher than that of urea (B33335) (a standard reference material for NLO properties), suggesting that this compound possesses notable NLO characteristics, which are often associated with intramolecular charge transfer.

Table 2: Calculated Polarizability and Hyperpolarizability of this compound

ParameterValue (esu)
Mean Polarizability (<α>)21.32 × 10⁻²⁴
Anisotropy of Polarizability (Δα)15.06 × 10⁻²⁴
First-Order Hyperpolarizability (β₀)3.93 × 10⁻³⁰

Data sourced from computational studies.

Inclusion of Solvent Effects in Computational Models (e.g., using Polarizable Continuum Models)

To accurately model the behavior of this compound in a solution, solvent effects have been incorporated into the computational models using the Polarizable Continuum Model (PCM). This approach simulates the solvent environment and its influence on the molecule's properties.

When solvent effects (using methanol as the solvent) were included in the TD-DFT calculations, the predicted maximum absorption wavelength (λmax) was 306.9 nm. This result shows excellent agreement with the experimental value of 308 nm, demonstrating the importance and accuracy of including solvent considerations in theoretical calculations to better replicate experimental conditions.

Computational Prediction of Molecular Descriptors for Molecular Characterization

In the field of theoretical and computational chemistry, molecular descriptors play a pivotal role in the characterization of chemical compounds. These numerical values, derived from the molecular structure, provide insights into the physicochemical properties of a substance, influencing its behavior and interactions. For the compound this compound, several key molecular descriptors have been computationally predicted to facilitate its molecular characterization. These descriptors include Topological Polar Surface Area (TPSA), lipophilicity (LogP), rotatable bond count, and the number of hydrogen bond acceptors and donors. Such predictions are instrumental in early-stage drug discovery and material science for forecasting the bioavailability, permeability, and other pharmacokinetic properties of a molecule.

The computational analysis of this compound reveals a set of descriptors that are critical for understanding its potential biological and chemical activities. The predicted values for these descriptors provide a quantitative framework for comparing this compound with others and for developing structure-activity relationships.

Detailed research findings from computational models provide the following predicted molecular descriptors for this compound:

Topological Polar Surface Area (TPSA): This descriptor is crucial for predicting the transport properties of molecules, such as absorption and brain penetration. A higher TPSA is generally associated with lower membrane permeability.

Lipophilicity (XLogP3): Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's solubility in fats, oils, and lipids. It is a key factor in determining how a drug is absorbed, distributed, metabolized, and excreted.

Rotatable Bond Count: This value indicates the flexibility of a molecule, which can influence its binding affinity to target proteins. A lower number of rotatable bonds is often desirable for improved oral bioavailability.

Hydrogen Bond Acceptor and Donor Count: These descriptors quantify the potential of a molecule to form hydrogen bonds, which is a critical aspect of its interaction with biological targets.

The computationally predicted values for these molecular descriptors for this compound are summarized in the interactive data table below.

Table 1: Computationally Predicted Molecular Descriptors for this compound

Molecular DescriptorPredicted Value
Topological Polar Surface Area (TPSA)76.82 Ų
Lipophilicity (XLogP3)2.1
Rotatable Bond Count4
Hydrogen Bond Acceptor Count5
Hydrogen Bond Donor Count0

These predicted values serve as a foundational dataset for the in-silico assessment of this compound, guiding further experimental studies and applications in various scientific domains.

Future Research Directions and Scholarly Perspectives

Exploration of Novel Synthetic Routes and Advanced Catalytic Systems

The development of efficient and sustainable methods for the synthesis of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane is a primary area of future research. Current synthetic approaches often rely on the Williamson ether synthesis, reacting 2-chloro-4-nitrophenol (B164951) with an epihalohydrin. While effective, this method can be improved in terms of yield, selectivity, and environmental impact.

Future investigations should focus on the exploration of advanced catalytic systems. Phase-transfer catalysts, for instance, could enhance the reaction rate and efficiency of the classical synthesis. The use of organocatalysts or metal-based catalysts could open new, more direct synthetic pathways. For example, the catalytic asymmetric epoxidation of a suitable allylic precursor would provide enantiomerically pure this compound, which is crucial for applications in pharmaceuticals and chiral materials.

Catalyst TypePotential AdvantagesResearch Focus
Phase-Transfer Catalysts Increased reaction rates, milder reaction conditions, reduced solvent usage.Screening of various quaternary ammonium (B1175870) and phosphonium (B103445) salts for optimal activity.
Organocatalysts Metal-free synthesis, high enantioselectivity, lower toxicity.Development of chiral organocatalysts for the asymmetric epoxidation of a suitable precursor.
Metal-Based Catalysts High turnover numbers, potential for novel reaction pathways.Exploration of transition metal complexes for direct C-O bond formation or epoxidation reactions.

In-depth Investigation of Undiscovered Reaction Pathways and Mechanistic Details

The reactivity of this compound is dominated by the oxirane ring, which is susceptible to nucleophilic ring-opening reactions. The presence of the electron-withdrawing nitro group and the chloro substituent on the aromatic ring can influence the regioselectivity of this ring-opening. A thorough investigation of these effects is warranted.

Future research should employ a combination of experimental and computational methods to elucidate the mechanistic details of various transformations. For instance, studying the kinetics and thermodynamics of the ring-opening reaction with a range of nucleophiles will provide valuable insights into the electronic and steric effects at play. Density Functional Theory (DFT) calculations could be used to model the transition states of different reaction pathways, predicting the most favorable outcomes.

Undiscovered reaction pathways could include intramolecular cyclizations, rearrangements, and polymerization reactions. The potential for the nitro group to participate in neighboring group effects during ring-opening is another intriguing area for exploration.

Reaction TypeNucleophileExpected Product(s)Mechanistic Question
Ring-Opening AminesAmino alcoholsRegioselectivity (attack at C2 vs. C3 of the oxirane)
Ring-Opening ThiolsThioalcoholsInfluence of the chloro and nitro groups on reaction rate
Intramolecular Cyclization Reduction of the nitro group followed by cyclizationHeterocyclic compoundsFeasibility and stereochemical outcome

Rational Design and Synthesis of Advanced Derivatives with Tailored Reactivity Profiles

The structure of this compound serves as a scaffold for the synthesis of a wide array of advanced derivatives. The oxirane ring can be opened to introduce various functional groups, while the aromatic ring can undergo further substitution reactions.

A key future direction is the rational design and synthesis of derivatives with tailored reactivity profiles. For example, converting the oxirane to a thiirane (B1199164) (episulfide) would alter its reactivity towards nucleophiles. Reduction of the nitro group to an amine would introduce a new site for functionalization, enabling the synthesis of amides, sulfonamides, and other nitrogen-containing compounds. The chloro group can be substituted via nucleophilic aromatic substitution, although the conditions required would likely be harsh due to the deactivating effect of the nitro group.

The systematic variation of these functional groups will allow for the fine-tuning of the molecule's electronic properties, solubility, and reactivity, leading to the development of compounds with specific applications in mind.

Derivative ClassSynthetic StrategyPotential Properties
Diols Acid- or base-catalyzed hydrolysis of the oxirane.Increased polarity and hydrogen bonding capability.
Amino Alcohols Ring-opening with primary or secondary amines.Basic properties, potential for metal chelation.
Azido Alcohols Ring-opening with sodium azide.Precursors for triazole synthesis via click chemistry.
Polymers Ring-opening polymerization.Novel polymeric materials with tailored properties.

Expanded Applications in Emerging Materials Science and High-Value Fine Chemical Synthesis

The versatile chemical nature of this compound and its derivatives opens up a plethora of potential applications in materials science and as intermediates in the synthesis of high-value fine chemicals.

In materials science, this compound could serve as a monomer for the synthesis of specialty polymers and epoxy resins. The presence of the chloro and nitro groups could impart desirable properties such as flame retardancy and high refractive index to the resulting materials. Its derivatives could also be explored as components in liquid crystals, nonlinear optical materials, and as functional coatings.

As an intermediate in fine chemical synthesis, this compound is a valuable building block. The ring-opened products, particularly the amino alcohols, are common structural motifs in pharmaceuticals and agrochemicals. The chiral variants of these derivatives could be of significant interest in asymmetric synthesis.

Application AreaSpecific UseKey Structural Features
Materials Science Flame-retardant epoxy resinsChlorine content
Materials Science High refractive index polymersAromatic and nitro groups
Fine Chemicals Pharmaceutical intermediatesAmino alcohol functionality
Fine Chemicals Agrochemical synthesisSubstituted phenoxy moiety

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